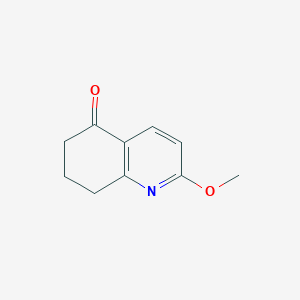

2-Methoxy-7,8-dihydroquinolin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10-6-5-7-8(11-10)3-2-4-9(7)12/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMYNXVUEOSGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves mentally breaking down a target molecule into a series of simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily prepared starting materials. amazonaws.com This process begins with the final product and works backward to devise a potential synthetic route. amazonaws.com

For 2-Methoxy-7,8-dihydroquinolin-5(6H)-one, a primary disconnection can be made at the C4-C4a and N1-C8a bonds, which form the junction between the pyridine (B92270) and cyclohexenone rings. This suggests a strategy based on the condensation of a suitable aniline (B41778) derivative with a cyclic β-dione or a related precursor. A logical disconnection across the N1-C2 and C4a-C5 bonds points towards an intramolecular cyclization of an N-aryl β-amino acid derivative or an N-aryl enaminone.

Another key retrosynthetic disconnection involves breaking the N1-C8a and C4a-C5 bonds, which simplifies the target molecule into a substituted aniline and a six-membered carbocyclic ring with appropriate functional groups for annulation. An intramolecular Friedel-Crafts type reaction is a plausible forward reaction for this disconnection, starting from an N-arylpropionamide derivative. mdpi.comgoogle.com

The primary challenge in the synthesis of this compound lies in achieving the correct regiochemistry and controlling the cyclization to form the desired dihydroquinolinone ring system. Key challenges include:

Precursor Synthesis: The synthesis of appropriately substituted starting materials, such as a 3-methoxyaniline derivative and a functionalized cyclohexanone (B45756) precursor, is the initial hurdle.

Control of Cyclization: In strategies involving intramolecular cyclization, controlling the reaction to favor the desired 6-membered ring closure over potential side reactions is crucial. For instance, in Friedel-Crafts type cyclizations of N-(4-methoxyphenyl)-3-chloropropionamide, the conditions must be optimized to ensure high yields of the desired 6-hydroxy-3,4-dihydroquinolinone, a related structure. google.com

Functional Group Compatibility: The methoxy (B1213986) group on the aromatic ring and the ketone in the cyclohexene (B86901) ring must be stable under the reaction conditions used for cyclization and any subsequent transformations.

Aromatization: Preventing the aromatization of the dihydroquinolinone ring to the more stable quinolinone or quinoline (B57606) is a significant challenge. This requires careful selection of reagents and reaction conditions, particularly in oxidation or dehydrogenation steps that might be part of a broader synthetic scheme.

De Novo Synthesis Approaches to the Dihydroquinolinone Ring System

De novo synthesis refers to the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors. These approaches offer flexibility in introducing various substituents onto the core structure.

Cyclization and annulation (ring-forming) strategies are fundamental to the synthesis of the dihydroquinolinone core. These reactions create the bicyclic system by forming one or more C-C or C-N bonds. mdpi.comorganic-chemistry.org A common approach involves the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides, which can be promoted by various Brønsted or Lewis acids. mdpi.com Another strategy utilizes the reaction between an aniline and a cyclic dione, followed by cyclodehydration.

A notable synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones, which are structurally related to the target compound, involves a one-pot reaction of Morita-Baylis-Hillman adduct acetates with cyclohexane-1,3-diones and ammonium (B1175870) acetate (B1210297) or primary amines under solvent-free conditions. researchgate.net

Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water or an alcohol. libretexts.org These are widely used in the synthesis of quinolinone systems.

The Camps cyclization is a classic method that involves the base-catalyzed intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides to form quinolin-2-ones and quinolin-4-ones. mdpi.com Another relevant method is the Dieckmann condensation, an intramolecular reaction of diesters that forms cyclic β-ketoesters, which can be precursors to dihydroquinolinones. mdpi.com For example, the reaction of methyl anthranilate with methyl acrylate (B77674) can lead to a diester that undergoes intramolecular cyclization to yield a dihydroquinolinone derivative. mdpi.com

A three-step pathway to synthesize tetrahydroquinolinone derivatives involves the SN2 reaction of ethyl benzoylacetate, followed by ammonolysis and finally condensation to form the quinolinone ring. nih.gov

Table 1: Overview of Condensation Reactions in Dihydroquinolinone Synthesis

| Reaction Name | Precursors | Key Features | Reference |

| Friedel-Crafts Alkylation | N-(4-methoxyphenyl)-3-chloropropionamide, Lewis Acid | Intramolecular cyclization to form the dihydroquinolinone ring. High temperatures are often required. | google.com |

| Camps Cyclization | N-(2-acylaryl)amides | Base-catalyzed intramolecular aldol condensation. | mdpi.com |

| Dieckmann Condensation | Diesters (e.g., from methyl anthranilate and methyl acrylate) | Intramolecular reaction to form cyclic β-ketoesters as intermediates. | mdpi.com |

| Ammonolysis/Condensation | Benzyl-type derivatives of ethyl benzoylacetate | A multi-step sequence involving substitution, ammonolysis, and final ring-closing condensation. | nih.gov |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. researchgate.netnih.gov This approach offers advantages such as reduced reaction times, lower costs, and minimized waste generation. researchgate.netajgreenchem.com

The synthesis of tetrahydroquinoline derivatives can be achieved via a one-pot, three-component condensation reaction, such as the Mannich reaction, involving an aldehyde, an amine, and a compound with an acidic proton. nih.gov Similarly, dihydroquinoline derivatives have been synthesized using a one-pot method involving a nanocrystalline-TiO2 on dodecyl-sulfated silica (B1680970) support (NCTDSS) catalyst, highlighting the use of heterogeneous catalysts in MCRs. ajgreenchem.com These reactions often proceed through a series of steps, such as condensation to form a Schiff base followed by nucleophilic addition and cyclization. nih.gov The synthesis of dihydroquinazolinones, a related heterocyclic system, has also been achieved through catalyst-free, one-pot three-component condensation under aqueous or solvent-free conditions. researchgate.net

Table 2: Examples of One-Pot Multicomponent Reactions for Dihydroquinoline Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Mannich Reaction | Aldehyde, Amine, Tetrahydroquinoline | Ethanol, catalytic HCl, reflux | N-Mannich bases of Tetrahydroquinoline | nih.gov |

| Condensation | Aromatic aldehydes, Anilines, Methyl acetoacetate | Triethylammonium hydrogen sulfate, Ethanol:water, 60°C | Tetrahydropyridine derivatives | researchgate.net |

| Condensation | Various precursors | Nanocrystalline-TiO2 on dodecyl-sulfated silica support (NCTDSS), reflux | Dihydroquinoline derivatives | ajgreenchem.com |

| Condensation | Anthranilic acid, Amines, Formic acid/Orthoester | Aqueous medium or solvent-free, no catalyst | 3,4-Dihydroquinazolin-4-ones | researchgate.net |

Domino reactions, also known as tandem or cascade reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality generated in the previous step, without the need for isolating intermediates or adding new reagents. wikipedia.orgyoutube.com These reactions are prized for their elegance and efficiency in rapidly building molecular complexity. nih.gov

The synthesis of 2,3-dihydro-4(1H)-quinolinones can be achieved through domino sequences. nih.gov For instance, a domino sequence can be initiated by the reduction of a nitro group, followed by an intramolecular cyclization (Michael addition) to form the dihydroquinolinone ring. nih.gov Another example is a domino hydrolysis-cyclization of acetamidochalcones to yield 2,3-dihydroquinolinones. nih.gov Enzyme-initiated cascade reactions represent a green chemistry approach, using biocatalysts to trigger a sequence of transformations in a highly selective manner. rsc.org These complex transformations are highly atom-economical and reduce waste by eliminating multiple workup and purification steps. wikipedia.org

Table 3: Selected Domino and Cascade Reactions for Dihydroquinolinone Synthesis

| Reaction Sequence | Key Steps | Catalyst/Initiator | Significance | Reference |

| Reduction-Cyclization | Reduction of nitro group, intramolecular Michael addition | Iron powder in acid | Efficient conversion from simple starting materials. | nih.gov |

| Hydrolysis-Cyclization | Amide hydrolysis, Michael addition | Acid/Base conditions | Forms dihydroquinolinones from acetamidochalcones. | nih.gov |

| N-Alkylation/Stetter Reaction | Pd-catalyzed N-alkylation, intramolecular thiazolium salt-catalyzed Stetter reaction | Multi-catalytic system (Pd, thiazolium salt) | Multi-catalytic approach to 3-substituted 2,3-dihydro-4(1H)-quinolinones. | nih.gov |

| Nucleophilic/Electrophilic Cascade | Epoxide opening, intramolecular cyclization | Lewis acid (e.g., BF₃·Et₂O) | Can create complex structures with high stereocontrol. | wikipedia.org |

Construction of the Quinoline Core

The quinoline framework is a privileged heterocyclic motif in numerous bioactive compounds and materials. researchgate.net Its synthesis has been a central theme in organic chemistry for over a century, with classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions providing foundational routes. mdpi.com These methods typically involve the condensation of anilines with carbonyl compounds or their precursors. nih.gov

A particularly relevant modern approach for constructing the dihydroquinolin-5-one core is through a domino reaction. For instance, a metal-free strategy involves the reaction of β-chloro-α,β-unsaturated aldehydes with 1,3-diketones and ammonium acetate. rsc.org This method provides a direct route to the dihydro-6H-quinoline-5-one framework under environmentally friendly conditions, utilizing an ethanol-water solvent system. rsc.org The versatility of this approach allows for the use of various cyclic and acyclic β-chloro-α,β-unsaturated aldehydes to generate a diverse range of substituted quinolinones. rsc.org

Another strategy involves the annulation of a pyridine ring onto a pre-existing carbocyclic structure. The Kröhnke methodology, which traditionally synthesizes pyridines by reacting β-ketoalkylpyridinium salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate, has been adapted for creating tetrahydroquinolines. researchgate.net While initial attempts at this cyclization can result in low yields, it represents a viable pathway for forming the heterocyclic portion of the target molecule. researchgate.net

Formation of the Dihydrogenated Carbocyclic Ring

The formation of the six-membered carbocyclic ring bearing the ketone functionality is integral to the synthesis of this compound. This ring is often constructed concurrently with the quinoline core.

In the previously mentioned domino reaction, the 1,3-dicarbonyl compound serves as the precursor for the dihydrogenated carbocyclic ring. rsc.org The reaction sequence involves the formation of the pyridine ring which is fused to the cyclic ketone derived from the 1,3-diketone starting material.

Alternative approaches build the quinoline system from chiral precursors derived from natural products like monoterpenes. For example, chiral substituted 2-methyl-5,6,7,8-tetrahydroquinolines have been synthesized from (-)-β-pinene. researchgate.net In these syntheses, the chiral carbocyclic framework is established first, followed by the annulation of the pyridine ring. This highlights a synthetic logic where the saturated ring is formed prior to the aromatic component. researchgate.net

Advanced Catalytic Methods for Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. The synthesis of quinoline derivatives has benefited significantly from these advancements.

Transition Metal-Catalyzed Processes (e.g., Rh(I)-catalyzed C-H bond annulation)

Transition metal catalysis, particularly through C-H bond activation, has emerged as a powerful tool for constructing complex heterocyclic systems. nih.gov Rhodium (Rh) catalysts are especially effective in this regard.

Rhodium-catalyzed C-H activation and annulation reactions provide direct pathways to quinoline and quinolone scaffolds. A notable example is the Rh(I)-catalyzed alkylation of quinolines, which proceeds via C-H bond activation. nih.govacs.org This method can be performed with catalyst loadings as low as 1% Rh. nih.govacs.org The mechanism is believed to involve the coordination of the heterocycle to the Rh catalyst, followed by an intramolecular C-H activation step to form a rhodium-carbene intermediate. nih.govacs.org

Furthermore, Rh-catalyzed [3+3] annulation of quinoline N-oxides with cyclopropenones has been developed to furnish functionalized 2-quinolones. rsc.orgresearchgate.net These reactions proceed through a cascade of C-C/C-N bond formation, demonstrating the capacity of rhodium catalysis to orchestrate complex transformations. rsc.org Another innovative approach involves the Rh-catalyzed carbonylation and annulation of simple anilines with carbon monoxide (CO) and alkynes to directly synthesize quinolin-2(1H)-ones. acs.org

Table 1: Examples of Rhodium-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| C-H Alkylation | [RhCl(coe)2]2 / PCy3·HCl | Quinoline, Alkene | Ortho-alkylated Quinoline | nih.govacs.org |

| [3+3] Annulation | Rh(III) catalyst | Quinoline N-oxide, Cyclopropenone | Functionalized 2-Quinolone | rsc.orgresearchgate.net |

| Carbonylative Annulation | Rh catalyst | Aniline, CO, Alkyne | Quinolin-2(1H)-one | acs.org |

Organocatalytic Systems

Organocatalysis offers a valuable alternative to metal-based systems, often providing complementary reactivity and selectivity. For the synthesis of dihydroquinolinones, organocatalysts can facilitate key bond-forming steps.

A prime example is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base to catalyze the domino reaction for the synthesis of dihydro-6H-quinoline-5-ones. rsc.org This protocol is notable for being entirely metal-free and proceeding under mild, eco-friendly conditions. rsc.org

In a broader context, cinchona alkaloids have been employed as organocatalysts for the enantioselective synthesis of related heterocyclic systems like dihydropyrano[2,3-c]pyrazoles. nih.gov These catalysts, such as cupreine, facilitate tandem Michael addition and Thorpe-Ziegler type reactions to build complex scaffolds with high enantioselectivity. nih.gov The principles of activating substrates through hydrogen bonding and Brønsted base catalysis are directly applicable to the asymmetric synthesis of quinolinone derivatives.

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes is a significant goal in green chemistry. Several such methods have been established for the synthesis of quinolines and their derivatives.

As highlighted previously, a DBU-catalyzed domino reaction provides a facile, metal-free synthesis of dihydro-6H-quinoline-5-ones from β-chloro-α,β-unsaturated aldehydes, 1,3-diketones, and ammonium acetate in an ethanol/water mixture. rsc.org Another metal-free approach involves the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, using potassium persulfate (K₂S₂O₈) as an oxidant to yield 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com

Additionally, a strategy utilizing the functionalization of C(sp³)–H bonds has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines, avoiding the need for transition metals. nih.gov This approach relies on a catalytic cycle involving iodine (I₂) and tert-butyl hydroperoxide (TBHP) to generate the reactive intermediates. nih.gov These methods underscore the growing toolkit available for constructing the quinoline core without reliance on metal catalysts. mdpi.com

Regioselective and Stereoselective Synthesis Considerations

Controlling regioselectivity and stereoselectivity is crucial when synthesizing complex molecules with specific biological functions. In the context of this compound, this involves ensuring the correct placement of the methoxy group at the C2 position and controlling any potential stereocenters.

Regioselectivity is a key challenge in many quinoline syntheses. For example, in the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides, the formation of angular versus linear regioisomers is dictated by electronic factors within the starting materials. nih.gov Such electronic control is a critical consideration when designing a synthesis to favor a specific isomer of a substituted quinolinone.

Stereoselectivity becomes important when chiral centers are present or introduced. The synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones demonstrates a highly stereoselective Michael addition of organocuprates to a dihydropyranone ring, where the nucleophile adds preferentially via an axial attack. nih.gov Similar strategies can be envisioned for controlling the stereochemistry of substituents on the dihydrogenated carbocyclic ring of the quinolinone. Furthermore, the use of chiral ligands, such as 8-amino-5,6,7,8-tetrahydroquinoline derivatives, in transition metal catalysis allows for the asymmetric transfer hydrogenation of related N-heterocycles, showcasing a powerful method for establishing chirality in the final product. nih.gov Organocatalysis with cinchona alkaloids has also proven highly effective for the enantioselective synthesis of heterocyclic compounds, achieving excellent enantiomeric excess (ee) values. nih.gov

Control of Methoxy Group Position and Keto Functionality

The synthesis of tetrahydroquinolinones, including this compound, relies on cyclization strategies where the substitution pattern is determined by the choice of precursors. Methods like the Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing an active methylene (B1212753) group, are foundational for building the quinoline core. researchgate.net The control of the methoxy group at the C-2 position and the ketone at the C-5 position is typically achieved by starting with appropriately functionalized acyclic or cyclic precursors.

One common strategy involves the condensation of a β-enaminone with a 1,3-dicarbonyl compound. For the target molecule, this could involve reacting an enamine derived from 3-methoxyaniline with a cyclic β-diketone like 1,3-cyclohexanedione. The regioselectivity of the cyclization is a critical factor; for instance, in related quinolin-4-one syntheses, the choice of a strong or weak base can determine the cyclization pathway and the position of the resulting carbonyl group. nih.gov

Classical methods such as the Skraup synthesis often present challenges in controlling isomer formation, particularly with substituted anilines, which can lead to mixtures of products. nih.gov Therefore, methods that pre-install the required functionalities onto the reactants before cyclization are generally preferred for achieving a specific isomer like this compound.

Functional Group Interconversions on the Core Scaffold

The this compound scaffold possesses several reactive sites that permit a wide range of functional group interconversions. These include the carbonyl group, the methoxy group, the aromatic ring, and the saturated cyclohexanone ring.

The ketone at the C-5 position is a key site for chemical modification. It can undergo reduction to the corresponding secondary alcohol, 2-methoxy-5,6,7,8-tetrahydroquinolin-5-ol, using standard reducing agents like sodium borohydride. Further derivatization can be achieved through reactions typical of ketones. For example, condensation reactions can be performed at the adjacent C-6 methylene position. Multicomponent reactions involving cyclic ketones, various aldehydes, and a nitrogen source are used to build complex fused heterocyclic systems. nih.govnih.gov

Table 1: Selected Reactions of the Carbonyl Group

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction | NaBH4, Methanol | 2-Methoxy-5,6,7,8-tetrahydroquinolin-5-ol | |

| Knoevenagel Condensation | Aromatic Aldehyde, Malononitrile, Base (e.g., piperidine) | 6-Benzylidene derivative | researchgate.net |

| Oxidation | Oxidizing agents | Quinoline derivatives |

The 2-methoxy group, an aryl alkyl ether, can be cleaved to yield the corresponding 2-hydroxyquinolinone tautomer. This transformation is typically accomplished using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic (SN2) attack of the halide ion on the methyl group. masterorganicchemistry.comyoutube.com Lewis acids, such as aluminum chloride in an appropriate solvent, are also effective for the selective demethylation of methoxy groups on aromatic rings. ias.ac.in More modern and milder methods, like electrochemical demethylation, have also been developed and could potentially be applied. nih.gov

Table 2: Methods for Demethylation of the Methoxy Group

| Method | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Acidic Cleavage | Excess HI or HBr, heat | 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one | libretexts.orglibretexts.org |

| Lewis Acid Cleavage | AlCl3, ether or nitrobenzene | 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one | ias.ac.in |

| Electrochemical Demethylation | Voltage-bias-assisted electrolysis | 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one | nih.gov |

The benzene (B151609) portion of the quinoline ring can undergo electrophilic substitution reactions, though the reactivity and regioselectivity are influenced by the existing substituents. The pyridine nitrogen is a deactivating group, while the 2-methoxy group is an activating ortho-, para-director. The fused cyclohexenone ring also modulates the electron density of the aromatic system. Site-selective halogenation of substituted quinolines can be challenging but provides valuable intermediates for further functionalization. nih.govnih.gov Electrophilic attack is generally predicted to occur at the C-6 or C-8 positions, which are para and ortho, respectively, to the activating methoxy group, and are common sites for substitution in quinoline systems. nih.gov

Table 3: Representative Aromatic Substitution Reactions

| Reaction Type | Reagents & Conditions | Potential Product(s) | Reference |

|---|---|---|---|

| Bromination | Br2, Acetic Acid | Bromo-2-methoxy-7,8-dihydroquinolin-5(6H)-one | nih.govnih.gov |

| Nitration | HNO3, H2SO4 | Nitro-2-methoxy-7,8-dihydroquinolin-5(6H)-one | nih.gov |

The saturated portion of the molecule, specifically the dihydrogenated cyclohexanone ring, offers additional sites for chemical reactions. The methylene group at C-6, being alpha to the carbonyl, is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides (alkylation) or aldehydes (aldol condensation). nih.gov Such modifications have been used to synthesize novel tetrahydroquinolinone derivatives with functional groups at these positions. nih.gov The enone moiety, if formed, could also participate in Michael addition reactions.

Table 4: Selected Reactions of the Dihydrogenated Ring

| Reaction Type | Position | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | C-6 | Base (e.g., K2CO3), Alkyl Halide, DMF | 6-Alkyl derivative | nih.gov |

| Condensation | C-6 | Aldehyde, Base (e.g., diethylamine) | 6-(1-Hydroxyalkyl) or 6-Alkylidene derivative | researchgate.net |

Derivatization Strategies and Analogue Design

Rational Design of Structural Analogues and Derivatives

Rational drug design for analogues of 2-Methoxy-7,8-dihydroquinolin-5(6H)-one focuses on systematic modifications of its core structure to enhance biological activity, selectivity, and pharmacokinetic properties. This process is guided by an understanding of the molecule's potential interactions with biological targets.

The quinoline (B57606) ring system is a versatile scaffold that allows for a wide range of chemical substitutions. nih.gov Modifications to this part of the molecule can significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its biological function. The methoxy (B1213986) group at the C-2 position is a key feature that can be readily modified. For instance, it can be substituted with other functional groups through nucleophilic substitution reactions.

Key modifications to the quinoline ring include:

Substitution at Other Positions: Introduction of substituents such as halogens, alkyl, aryl, or nitro groups at available positions on the benzene (B151609) portion of the quinoline ring can be achieved through electrophilic aromatic substitution reactions. mdpi.comiipseries.org For example, nitration of a related 8-methoxyquinoline (B1362559) has been demonstrated, which could potentially be applied to the 2-methoxy analogue. iipseries.org Such modifications can fine-tune the electronic and steric properties of the scaffold. nih.govnih.gov

Introduction of Carboxylic Acid Groups: The Pfitzinger reaction, a classical method for quinoline synthesis, can be adapted to introduce a carboxylic acid group at the C-4 position, yielding quinoline-4-carboxylic acid derivatives. mdpi.comiipseries.org

A summary of potential quinoline ring modulations is presented in the table below.

| Modification Site | Reactant/Reagent | Potential Product |

| C-2 | Strong Acid (e.g., HBr) | 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one |

| C-2 | Alkyl Halide (R-X) | 2-Alkoxy-7,8-dihydroquinolin-5(6H)-one |

| Benzene Ring | Nitrating Mixture (HNO₃/H₂SO₄) | Nitro-2-methoxy-7,8-dihydroquinolin-5(6H)-one |

| Benzene Ring | Halogenating Agent (e.g., NBS) | Bromo-2-methoxy-7,8-dihydroquinolin-5(6H)-one |

| C-4 | Pyruvic Acid/Aldehyde | 2-Methoxy-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |

The dihydrogenated cyclohexenone ring offers multiple sites for chemical modification, allowing for the introduction of diverse structural motifs and the creation of spirocyclic systems. The carbonyl group and the adjacent methylene (B1212753) positions are particularly amenable to a variety of chemical transformations.

Strategies for diversifying this ring include:

Functionalization of the Carbonyl Group: The ketone at C-5 can undergo reactions such as reduction to a hydroxyl group, reductive amination to introduce amino functionalities, or conversion to a thioketone. It can also serve as a handle for the introduction of spirocyclic systems.

Modification of the α-Methylene Position: The methylene group at C-6 can be functionalized through α-halogenation followed by substitution or elimination reactions. It can also be a site for aldol (B89426) condensation with various aldehydes to introduce new carbon-carbon bonds.

Ring Expansion and Contraction: Ring expansion of the cyclohexenone to a seven-membered ring can be achieved through reactions like the Dowd-Beckwith ring expansion. researchgate.net Conversely, ring contraction could potentially be explored through Favorskii-type rearrangements.

Introduction of Unsaturation: Dehydrogenation of the cyclohexenone ring can lead to the corresponding fully aromatic quinolin-5-ol derivative.

The following table outlines potential modifications to the dihydrogenated ring.

| Modification Site | Reaction Type | Potential Product Class |

| C-5 Carbonyl | Reduction (e.g., NaBH₄) | 2-Methoxy-5-hydroxy-5,6,7,8-tetrahydroquinoline |

| C-5 Carbonyl | Reductive Amination | 5-Amino-2-methoxy-5,6,7,8-tetrahydroquinoline |

| C-6 Methylene | Aldol Condensation | 6-Substituted-methylidene-2-methoxy-7,8-dihydroquinolin-5(6H)-one |

| C-6/C-7 | Ring Expansion | 2-Methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]quinolin-5-one |

The introduction of additional heteroatoms or the fusion of new heterocyclic rings onto the this compound scaffold can lead to novel chemical entities with significantly altered biological properties. nih.govrsc.org Annulation reactions are a powerful tool for constructing such fused systems. acs.orgresearchgate.net

Key strategies include:

Synthesis of Pyrazolo-fused Analogues: The carbonyl group at C-5 and an adjacent carbon can be used to construct a fused pyrazole (B372694) ring. For instance, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazolo[3,4-b]quinoline system. acs.org

Formation of Isoxazolo-fused Derivatives: Reaction of the α,β-unsaturated ketone system with hydroxylamine (B1172632) could potentially lead to the formation of an isoxazolo-fused quinoline.

Annulation of Pyrimidine (B1678525) Rings: The enone functionality can react with amidines or guanidines to form fused pyrimidine rings, leading to pyrimido[4,5-b]quinoline derivatives. ucsf.edu

Synthesis of Thiazole-fused Systems: The Hantzsch thiazole (B1198619) synthesis can be adapted by first α-halogenating the ketone at C-5 and then reacting it with a thiourea (B124793) or thioamide to construct a fused thiazole ring.

Construction of Fused 6/7/6 Heterocycles: More complex fused systems can be envisioned, such as the stereoselective synthesis of 6/7/6-fused heterocycles through an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence, starting from a suitably functionalized dihydroquinolinone. rsc.org

A table of potential fused ring systems is provided below.

| Fused Ring | Synthetic Approach | Key Reagents |

| Pyrazole | Condensation | Hydrazine derivatives |

| Isoxazole | Condensation | Hydroxylamine |

| Pyrimidine | Annulation | Amidines, Guanidine |

| Thiazole | Hantzsch-type synthesis | α-Haloketone, Thioamide |

| Indole | Fischer Indole Synthesis | Phenylhydrazine |

Parallel and Combinatorial Library Synthesis

To efficiently explore the SAR of this compound analogues, parallel and combinatorial synthesis strategies are employed. organic-chemistry.orgmdpi.com These approaches allow for the rapid generation of a large number of derivatives, which can then be screened for biological activity. nih.gov

A hypothetical combinatorial library could be designed based on the known reactivity of the scaffold. For example, a library could be generated by reacting a set of diverse aldehydes with the C-6 methylene position of this compound via aldol condensation, followed by Michael addition of various nucleophiles to the resulting α,β-unsaturated ketone. This would create a two-dimensional library with diversity at two positions. The use of solid-phase synthesis, where the quinolinone scaffold is attached to a resin, can facilitate purification and work-up. organic-chemistry.org Multi-component reactions are also a powerful tool for generating chemical diversity around the quinoline core. rsc.org

Advanced Chemical Linkers and Bioconjugation Approaches

For applications in targeted drug delivery or as chemical probes, this compound derivatives can be attached to other molecules, such as proteins, peptides, or antibodies, through chemical linkers. The choice of linker is crucial and depends on the desired properties of the conjugate, such as stability and release mechanism.

Potential bioconjugation strategies include:

Introduction of a Reactive Handle: A functional group suitable for bioconjugation, such as a carboxylic acid, an amine, a thiol, or an azide (B81097), can be introduced onto the quinolinone scaffold. For example, a carboxylic acid could be introduced at the C-4 position, as previously mentioned.

Use of Click Chemistry: An alkyne or azide functionality can be incorporated into the molecule, allowing for efficient and specific conjugation to a biomolecule using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Derivatization for Specific Labeling: The scaffold can be modified with moieties that allow for specific labeling, such as derivatization with a fluorophore for imaging applications. nih.govresearchgate.net

Precursor Applications in Complex Molecule Synthesis

This compound can serve as a valuable building block for the synthesis of more complex molecules, including natural products and their analogues. nih.govresearchgate.net Its fused ring system and multiple functional groups provide a versatile starting point for a variety of synthetic transformations.

Potential applications as a precursor include:

Synthesis of Fused Polycyclic Systems: The dihydroquinolinone can be a key intermediate in the synthesis of complex polycyclic alkaloids. researchgate.netnih.gov For example, further annulation reactions can lead to the construction of tetracyclic or pentacyclic frameworks. nih.gov

Total Synthesis of Natural Products: The scaffold could be a starting point for the total synthesis of natural products containing a quinoline or tetrahydroquinoline core. researchgate.netfrontiersin.org For instance, the dihydrogenated ring could be stereoselectively reduced and further functionalized to match the stereochemistry of a natural product target.

Development of Macrocycles: The dihydroquinolinone core can be incorporated into macrocyclic structures through ring-expansion methodologies. uct.ac.za

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Molecular Determinants for Biological Interaction

The interaction of a molecule like 2-Methoxy-7,8-dihydroquinolin-5(6H)-one with a biological target is not random; it is a highly specific event governed by a combination of factors including the electronic properties, size, and spatial arrangement of its functional groups.

The methoxy (B1213986) (-OCH₃) group is a critical substituent whose position on the quinolinone ring can dramatically influence biological activity. Studies on related pyrimido[4,5-c]quinolin-1(2H)-ones have shown that the placement of methoxy groups is a key determinant of antimigratory and cytotoxic effects. researchgate.net For instance, substitutions at the 2-arylpyrimido functionality with 2-methoxy or 2,4-dimethoxy groups were found to enhance antimigratory activity in a 9-methoxy-substituted series. researchgate.net Furthermore, a 3,4,5-trimethoxy substitution on the same aryl group significantly improved antimigratory activity, regardless of whether a 9-methoxy group was present. researchgate.net

In a different study on tetrahydroisoquinoline derivatives of quercetin, the presence of two methoxy substituents on the tetrahydroisoquinoline (THIQ) motif was found to be directly involved in the interaction and inhibition of the Na⁺, K⁺-ATPase enzyme. mdpi.com This highlights the role of methoxy groups in direct binding interactions with protein targets. However, in some contexts, the addition of a methoxy group can be detrimental to a specific activity. For example, in one series of tetrahydroquinolinone derivatives, modification at position 2 with a methoxy group led to an increase in IC₅₀ values, indicating a decrease in anticancer potency.

The following table, based on findings from pyrimido[4,5-c]quinolin-1(2H)-one analogs, illustrates how methoxy group placement can modulate biological activity. researchgate.net

| Substitution Pattern | Observed Effect on Antimigratory Activity |

| 9-Methoxy Series + 2-Methoxy on Aryl Group | Enhanced Activity |

| 9-Methoxy Series + 2,4-Dimethoxy on Aryl Group | Enhanced Activity |

| 3,4,5-Trimethoxy on Aryl Group (with 9-Methoxy) | Significantly Improved Activity |

| 3,4,5-Trimethoxy on Aryl Group (without 9-Methoxy) | Significantly Improved Activity |

This interactive table summarizes the impact of methoxy group positioning on the biological activity of related quinolinone derivatives.

The ketone group (C=O) at the 5-position of the dihydroquinolinone ring is a fundamental feature for molecular recognition. As a polar group, it is a potent hydrogen bond acceptor, a role that is critical for anchoring the molecule within the binding site of many biological targets, such as enzymes and receptors. nih.gov The quinolinone scaffold itself, which includes this carbonyl functionality, is present in numerous compounds with demonstrated antiproliferative, antibacterial, and antiviral activities. mdpi.com

In studies of quinolinone-based thiosemicarbazones, the quinolinone nucleus, which includes the keto group, was used as a core pharmacophoric element in the design of new antituberculosis agents. nih.gov The structural rigidity and defined geometry conferred by the cyclic ketone system are essential for presenting other substituents in a precise orientation for optimal target interaction.

Beyond the methoxy group, the type and position of other substituents on the quinoline (B57606) ring system are critical for modulating binding affinity and biological activity. Research on related heterocyclic systems provides a clear framework for understanding these effects. For instance, in a study of pyrimido[4,5-c]quinolin-1(2H)-ones, the introduction of a chlorine atom at position 9 was found to have a major positive impact on cytotoxic activity. nih.gov This effect was further enhanced by additional halogen substitution at the para position of a 3-phenyl group. nih.gov

In a different but related scaffold, 5,6,7,8-tetrahydro-quinoxaline derivatives, specific substitution patterns were key to receptor selectivity. A compound featuring a 2,5-disubstituted pyrrole (B145914) moiety demonstrated high selectivity for the Retinoic Acid Receptor alpha (RARα) and potent cell-differentiating activity. nih.gov These findings underscore that binding affinity is not determined by a single group but by the collective contribution of all substituents and the core scaffold.

| Scaffold | Substituent and Position | Observed Effect on Activity |

| Pyrimido[4,5-c]quinolin-1(2H)-one | Chloro at C9 | Major positive impact on cytotoxicity nih.gov |

| Pyrimido[4,5-c]quinolin-1(2H)-one | Halogen at para-position of 3-phenyl group | Further enhancement of cytotoxic activity nih.gov |

| 5,6,7,8-Tetrahydro-quinoxaline | 2,5-disubstituted pyrrole moiety | High selectivity for RARα receptor nih.gov |

| Pyrimido[4,5-c]quinolin-1(2H)-one | Acetic acid moiety (vs. amino group) | Changed biological activity from cytotoxic to non-cytotoxic researchgate.net |

This interactive table showcases the influence of various substituents on the biological activity of related heterocyclic compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational methodologies that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. researchgate.netnih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. rjpbcs.com

Although specific QSAR models for this compound are not publicly available, numerous studies on quinolone and quinolinone derivatives demonstrate the power of this approach. For example, a QSAR study on fluoroquinolone derivatives identified a robust model for predicting antibacterial activity based on atomic charges and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). aip.org The resulting equation was: Log MIC₅₀ = 473.758 – 92.342(qC9) + 461.068(qO11) + 192.743(qC16) – 277.851(qC20) + 1004.598(LUMO) aip.org

In another study on novel quinolinone-based thiosemicarbazones, QSAR models suggested that van der Waals volume, electron density, and electronegativity played a pivotal role in antituberculosis activity. nih.gov Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinones revealed that bulky, electron-rich groups with hydrogen bond accepting capabilities were favorable for antibacterial activity against MRSA. mdpi.com

| Compound Class | Model Type | Key Descriptors Identified | Predicted Property / Activity |

| Fluoroquinolones | MLR | Atomic charges (qC9, qO11, qC16, qC20), LUMO energy aip.org | Antibacterial (MIC₅₀) |

| Quinolinone-thiosemicarbazones | MLR | Van der Waals volume, electron density, electronegativity nih.gov | Antituberculosis Activity |

| Pyrimido-isoquinolin-quinones | CoMFA/CoMSIA | Steric, electronic, and hydrogen-bond acceptor properties mdpi.com | Anti-MRSA Activity |

| Six-membered nitrogen-heterocycles | QSPR | N-atom charge, lone-pair orbital energy, p-orbital contribution, accessibility angle nih.gov | Hydrogen-bond basicity (pKHB) |

This interactive table summarizes key findings from various QSAR/QSPR studies on quinolinone and related heterocyclic scaffolds.

Conformational Analysis and its Influence on Molecular Interactions

The biological activity of a flexible molecule like this compound is not governed by a single static structure, but by an ensemble of low-energy conformations. Conformational analysis, which explores the spatial arrangements of atoms that can be achieved through bond rotations, is therefore essential for understanding molecular interactions. scielo.br The preferred conformation of a molecule in solution can differ from its solid-state structure, where crystal packing forces may dominate. nih.gov

Computational studies supporting the development of SAR for 2-(phenylamino)-7,8-dihydroquinazolinones, a structurally analogous scaffold, further underscore the importance of conformational analysis in rationalizing biological data. nih.gov The calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for different conformers can also reveal insights into kinetic stability and charge transfer resistance. scielo.brscielo.br

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. nih.gov These calculations can predict various molecular attributes, including orbital energies, charge distributions, and spectroscopic characteristics, which are vital for understanding the molecule's stability and reactivity.

Electronic Structure Analysis (HOMO/LUMO energies, orbital distributions)

The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals often involves the entire aromatic system. In the case of 2-Methoxy-7,8-dihydroquinolin-5(6H)-one, the methoxy (B1213986) group, being an electron-donating group, would be expected to influence the energy and distribution of these frontier orbitals. nih.gov Theoretical calculations would likely show the HOMO density concentrated on the electron-rich portions of the molecule, including the methoxy-substituted ring and the nitrogen atom, while the LUMO may be distributed over the conjugated system, including the carbonyl group of the quinolinone ring.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, indicating their susceptibility to electrophilic interactions. The hydrogen atoms of the methoxy group and the dihydro- portion of the ring would likely exhibit positive electrostatic potential.

Theoretical Spectroscopic Property Predictions (e.g., UV-Vis, IR, NMR chemical shifts)

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Theoretical calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). For conjugated systems like this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* and n→π* transitions. nih.gov

IR Spectroscopy: Theoretical IR spectra can be calculated to identify the vibrational frequencies of different functional groups. mdpi.com For this molecule, characteristic peaks would be predicted for the C=O stretching of the ketone, C-O stretching of the methoxy group, and C=N stretching of the quinoline ring. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a macromolecule (protein or nucleic acid). researchgate.net These methods are central to drug discovery and design. jppres.com

Ligand-Protein Interaction Modeling and Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. tandfonline.com The binding affinity can be estimated using scoring functions.

In the context of this compound, docking studies could be performed against various protein targets to explore its potential biological activities. For instance, quinolinone derivatives have been investigated as inhibitors of various enzymes. nih.gov A docking study would involve placing the molecule into the active site of a target protein and predicting the most favorable binding pose and interactions. researchgate.net

Conformational Flexibility and Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations account for the conformational flexibility of both the ligand and the protein, providing a more realistic representation of the binding event and the stability of the complex. nih.gov

Reaction Mechanism Elucidation through Computational Methods

While specific computational studies elucidating the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established for related heterocyclic systems. The synthesis of dihydroquinolinone derivatives often involves complex multi-step reactions, and computational chemistry provides a lens to understand the intricate details of these transformations.

For instance, the synthesis of dihydroquinolinone derivatives has been described through cascade reactions, where the proposed mechanism involves several stages, including the in-situ formation of an aryne, its subsequent addition with a reactant like pyrazolidinone, followed by N-N bond cleavage and intramolecular cyclization. nih.gov Computational methods, particularly Density Functional Theory (DFT), are ideally suited to model such reaction pathways.

A typical computational investigation into a reaction mechanism would involve:

Stationary Point Characterization: Identifying and calculating the energies of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of a reaction step.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the connected reactant and product, confirming the nature of the transition state.

For related heterocyclic systems, quantum mechanical cluster models based on DFT have been successfully employed to unravel reaction mechanisms. rsc.org These studies can reveal crucial details such as the role of catalysts, the sequence of bond-forming and bond-breaking events, and the origins of stereospecificity. rsc.org While a detailed computational study for this compound is not available, the principles from studies on similar quinoline and dihydroquinolinone syntheses would be directly applicable. nih.govnih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties using Computational Models

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico models provide a rapid and cost-effective means to predict these pharmacokinetic parameters, helping to identify promising drug candidates early in the discovery pipeline. ijprajournal.com For quinoline and its derivatives, various computational tools and web-based platforms are frequently used for ADME profiling. ijprajournal.comhealthinformaticsjournal.comresearchgate.net

Commonly used software for these predictions include SwissADME, pkCSM, AdmetSAR, and QikProp. ijprajournal.comhealthinformaticsjournal.comresearchgate.netnih.gov These programs utilize a compound's 2D or 3D structure to calculate a range of physicochemical and pharmacokinetic descriptors. While specific ADME data for this compound is not published, the following table illustrates the types of parameters that are typically predicted for quinoline derivatives and their significance.

| ADME Parameter | Description | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight (g/mol) | The mass of one mole of the substance. | Generally, lower molecular weight (<500) is preferred for better absorption and diffusion. |

| LogP (Octanol/Water Partition Coefficient) | A measure of a compound's lipophilicity. | Affects solubility, permeability across biological membranes, and metabolism. A balanced LogP (typically 1-5) is often sought. nih.gov |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen atoms bonded to electronegative atoms (donors) and the number of electronegative atoms (acceptors). | Influences solubility and membrane permeability. Lipinski's rule of five suggests ≤5 donors and ≤10 acceptors for good oral bioavailability. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. TPSA ≤ 140 Ų is often associated with good oral bioavailability. |

| Gastrointestinal (GI) Absorption | Prediction of the extent of absorption from the gastrointestinal tract. | High GI absorption is crucial for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeability | Prediction of whether a compound can cross the blood-brain barrier. | Essential for drugs targeting the central nervous system (CNS) and important to avoid for peripherally acting drugs to minimize CNS side effects. nih.gov |

| Cytochrome P450 (CYP) Inhibition | Prediction of the compound's potential to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). | Inhibition of CYP enzymes can lead to drug-drug interactions. nih.gov |

| Human Oral Absorption (%) | An estimation of the percentage of the drug that is absorbed after oral administration. | A high value is desirable for oral medications. researchgate.net |

Studies on various quinoline derivatives have demonstrated the utility of these in silico predictions. researchgate.netdntb.gov.uaeurekaselect.com For example, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of N-substituted quinoline hydrazone derivatives indicated that the designed compounds were promising and safe. healthinformaticsjournal.com Similarly, ADME predictions for other quinoline derivatives have shown them to possess good absorption and drug-like properties, supporting their potential as therapeutic agents. researchgate.netresearchgate.net These examples underscore the integral role of computational models in assessing the pharmacokinetic viability of compounds structurally related to this compound.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of synthesized compounds. Unlike standard mass spectrometry, HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, typically to four or five decimal places. This precision allows for the determination of a compound's elemental composition, confirming its molecular formula. For 2-Methoxy-7,8-dihydroquinolin-5(6H)-one, with a molecular formula of C₁₀H₁₁NO₂, HRMS would be used to verify its exact mass, distinguishing it from other isomers or compounds with the same nominal mass.

Furthermore, HRMS is invaluable for metabolite identification. researchgate.net In preclinical studies, identifying how a compound is metabolized is crucial. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify potential metabolites in complex biological matrices. The process involves searching for mass shifts corresponding to common biotransformations.

Table 1: Potential Metabolic Transformations of this compound and Corresponding Mass Changes

| Metabolic Reaction | Chemical Change | Change in Mass (Da) |

| Oxidation | Addition of Oxygen (e.g., Hydroxylation) | +15.9949 |

| Demethylation | Removal of CH₂ (from methoxy (B1213986) group) | -14.0157 |

| Reduction | Addition of two Hydrogens (e.g., ketone to alcohol) | +2.0156 |

| Glucuronidation | Addition of C₆H₈O₆ | +176.0321 |

| Sulfation | Addition of SO₃ | +79.9568 |

This table is illustrative of the analytical approach and lists common metabolic pathways.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, 15N NMR for complex derivative characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the hydrogen and carbon environments, advanced 2D NMR techniques are required for unambiguous assignment and characterization of complex derivatives. mdpi.com

2D Correlation Spectroscopy (COSY) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would establish the connectivity within the aliphatic chain (-CH₂-CH₂-) of the dihydro portion of the ring. researchgate.netnih.gov

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is critical for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. researchgate.net Key correlations would include those from the methoxy group's protons to the carbon at the 2-position of the quinoline (B57606) ring, confirming the substituent's location. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) : These experiments detect protons that are close in space, regardless of whether they are bonded. This is crucial for determining the molecule's conformation and the stereochemistry of its derivatives. researchgate.netnih.gov

For complex derivatives, especially those involving the nitrogen heterocycle, ¹⁵N NMR can provide significant insights. Although ¹⁵N has a low natural abundance and sensitivity, techniques like Signal Amplification By Reversible Exchange (SABRE) can hyperpolarize the nucleus, dramatically enhancing the signal. nih.gov This method is particularly suited for nitrogen-containing heterocycles and could be applied to derivatives of this compound to study the electronic environment of the nitrogen atom. nih.gov

Table 2: Application of Advanced NMR Techniques for Characterizing this compound

| NMR Technique | Information Provided |

| COSY | Reveals H-H coupling networks within the dihydro-pyridinone ring. |

| HSQC | Correlates directly bonded C-H pairs. |

| HMBC | Establishes long-range C-H connectivity, linking the methoxy group to the aromatic ring and confirming the overall carbon skeleton. mdpi.comresearchgate.net |

| NOESY | Provides through-space H-H correlations to define the molecule's preferred conformation in solution. nih.gov |

| ¹⁵N NMR | Characterizes the electronic environment of the nitrogen atom, useful for studying complex derivatives and intermolecular interactions. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com By diffracting X-rays off a single crystal of the compound, researchers can generate a precise electron density map, which is used to determine bond lengths, bond angles, and the absolute conformation of the molecule. nih.govresearchgate.net

If a chiral derivative of this compound were synthesized, X-ray crystallography would be the gold standard for unambiguously determining its absolute stereochemistry. nih.gov The technique provides irrefutable proof of the spatial arrangement of atoms, which is essential for understanding structure-activity relationships. mdpi.com While a specific crystal structure for the title compound is not publicly available, analysis of related heterocyclic compounds demonstrates the type of data obtained. helsinki.fimdpi.com

Table 3: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Example Value |

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.79 Å, b = 30.16 Å, c = 4.91 Å, β = 93.2° researchgate.netmdpi.com |

| Volume (V) | 1303 ų researchgate.net |

| Molecules per Unit Cell (Z) | 4 researchgate.net |

| Resolution | High (e.g., < 1.0 Å) |

This table presents typical data obtained from an X-ray crystallography experiment on a related molecular structure to illustrate the outputs of the technique.

Chromatographic Methods for Purity Assessment and Separation of Isomers/Analogues (e.g., HPLC method development)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of synthesized this compound. HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). bas.bg

Developing a robust HPLC method is a critical step after synthesis. bas.bg This involves optimizing several parameters to ensure that the main compound is well-separated from any impurities, such as unreacted starting materials, by-products, or structural isomers. A typical approach for a compound like this compound would involve reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. bas.bg The retention time of the main peak indicates its identity under specific conditions, while the peak's area is proportional to its concentration, allowing for quantitative purity analysis. Furthermore, HPLC is essential for the separation of closely related analogues or isomers that may be difficult to distinguish by other means.

Table 4: Key Parameters for a Hypothetical HPLC Method for Purity Analysis

| Parameter | Description |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient elution using Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) monitoring at relevant wavelengths |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways

While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, have been foundational, future efforts should focus on more efficient, sustainable, and versatile synthetic strategies for 2-Methoxy-7,8-dihydroquinolin-5(6H)-one and its derivatives. clockss.org Modern synthetic chemistry offers a toolkit of advanced methods that can overcome the limitations of traditional approaches, such as harsh reaction conditions and low yields. clockss.orgmdpi.com

Key emerging synthetic methodologies include:

Green Chemistry Approaches: The use of environmentally benign solvents like water, microwave-assisted synthesis, and recyclable catalysts are central to sustainable chemistry. organic-chemistry.orgrsc.org For instance, the use of recyclable solid acid catalysts, such as Ag(I)-exchanged Montmorillonite K10, has been shown to improve the Döebner-von Miller reaction by minimizing by-product formation under solvent-free conditions. clockss.org Electrochemical synthesis offers another green alternative, using electricity to drive reactions and reducing the need for chemical oxidants or reductants, as demonstrated in the synthesis of tetrahydroquinoline derivatives. rsc.org

Catalytic Annulation and Cyclization: Transition-metal catalysis (e.g., using Palladium, Copper, Nickel, or Rhodium) has revolutionized the synthesis of heterocyclic compounds. mdpi.comorganic-chemistry.org These methods often proceed under milder conditions with higher functional group tolerance. For example, nickel-catalyzed tandem radical addition/cyclization presents a powerful way to construct dihydroquinolinone cores. mdpi.com Photoredox catalysis, using light to initiate cyclization of precursors like N-arylacrylamides, offers a metal-free alternative for constructing the dihydroquinolinone skeleton. organic-chemistry.orgmdpi.com

Flow Chemistry: Continuous flow synthesis provides significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. thieme-connect.deacs.org This technology has been successfully applied to the multi-step synthesis of quinolines and can be adapted for the production of this compound, potentially improving yield and purity. acs.orgresearchgate.netvapourtec.com

Enzymatic and Biocatalytic Synthesis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. researchgate.netnih.gov Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been employed in the synthesis of quinolines and 2-quinolones. acs.org Developing an enzymatic route to this compound could provide a highly efficient and sustainable manufacturing process. researchgate.netacs.org

| Synthetic Approach | Key Advantages | Potential Application to this compound | Relevant Findings |

| Green Chemistry | Reduced waste, safer conditions, use of renewable resources. | Synthesis using water as a solvent or employing recyclable solid acid catalysts. organic-chemistry.orgrsc.org | Efficient synthesis of quinolines using recyclable Ag(I)-exchanged montmorillonite. clockss.org |

| Catalytic Annulation | High efficiency, broad functional group tolerance, mild conditions. | Palladium or copper-catalyzed cyclization of appropriate acyclic precursors. organic-chemistry.org | Nickel-catalyzed tandem radical addition/cyclization for dihydroquinolinone synthesis. mdpi.com |

| Flow Chemistry | Scalability, improved safety, precise reaction control. | Automated, continuous production for industrial-scale synthesis. thieme-connect.deacs.org | Successful flow synthesis of quinolinone natural products via aryne insertion. acs.org |

| Enzymatic Synthesis | High selectivity (regio- and stereoselectivity), mild conditions. | Biotransformation of a suitable precursor using engineered enzymes. nih.govacs.org | Monoamine oxidase (MAO-N) used for the biotransformation of tetrahydroquinolines to quinolines. acs.org |

Exploration of New Biological Targets and Polypharmacology

The quinoline and quinolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets. researchgate.net This versatility suggests that derivatives of this compound could be developed as multi-target agents or explored for novel therapeutic applications.

Future research should aim to screen a library of derivatives against a broad panel of biological targets to uncover new activities. Key areas of interest include:

Oncology: Quinolone derivatives have shown promise as anticancer agents by targeting various proteins crucial for tumor growth and survival. A notable emerging target is mutant isocitrate dehydrogenase 1 (mIDH1), which is implicated in several human cancers. nih.govacs.org Quinolinone-based inhibitors have been identified that bind to an allosteric site on this enzyme. nih.govacs.org Other established targets include DNA gyrase, topoisomerase, and protein kinases like Pim-1, all of which are relevant in cancer therapy. researchgate.netnih.gov

Infectious Diseases: The quinolone core is famous for its antibacterial properties, but new derivatives could combat the growing threat of antimicrobial resistance. nih.govnih.gov Studies have shown that some quinoline derivatives are potent against multidrug-resistant (MDR) Gram-positive bacteria, including M. tuberculosis. nih.govrsc.org The mechanism may involve novel targets beyond traditional DNA gyrase inhibition, such as targeting the proton pump of ATP synthase or inhibiting lipopolysaccharide transport. nih.govmdpi.com

Neurodegenerative Diseases: The quinolinone scaffold has also been investigated for activity against targets relevant to Alzheimer's disease. For example, derivatives have been designed as multifunctional inhibitors of acetylcholinesterase (AChE), which can also prevent the aggregation of amyloid-β peptides. nih.gov Another study identified a dihydroquinolinone derivative as a sigma (σ) receptor agonist, a target class with potential for treating neuropsychiatric and neurological disorders. acs.org

The concept of polypharmacology , where a single compound is designed to interact with multiple targets, is a powerful strategy for treating complex diseases like cancer and neurodegenerative disorders. researchgate.net The inherent versatility of the this compound scaffold makes it an ideal candidate for developing such multi-target agents. researchgate.net

| Therapeutic Area | Potential Biological Targets | Rationale for Exploration | Relevant Findings |

| Oncology | Mutant IDH1, Pim-1 Kinase, Topoisomerases | Quinolinones are known to inhibit key enzymes in cancer pathways. | Discovery of quinolinone derivatives as potent and selective mIDH1 inhibitors. nih.govacs.org |

| Infectious Diseases | DNA Gyrase, ATP Synthase, M. tuberculosis targets | The quinolone core is a classic antibacterial scaffold; new derivatives may overcome resistance. | Quinoline compounds show potent activity against MDR Gram-positive bacteria. nih.govrsc.org |

| Neurodegeneration | Acetylcholinesterase (AChE), Sigma (σ) Receptors | Multifunctional agents are sought for complex diseases like Alzheimer's. | Quinolinone derivatives developed as multifunctional AChE inhibitors with anti-aggregation properties. nih.gov |

Design of Chemical Probes and Imaging Agents

Chemical probes and imaging agents are indispensable tools for visualizing and understanding biological processes at the molecular level. The this compound scaffold can be functionalized to create such tools, enabling the study of its biological targets and pathways.

Fluorescent Probes: The quinolinone core is inherently fluorescent, a property that can be tuned by chemical modification. By introducing specific functional groups, derivatives of this compound can be designed as "turn-on" or "turn-off" fluorescent probes. rsc.orgnih.gov For example, dihydroquinoline-based probes have been synthesized for the selective detection of metal ions like Fe³⁺ and Zn²⁺, which are crucial in many biological processes. rsc.orgrsc.orgbohrium.com A probe based on this scaffold could be designed to bind to a specific protein, with a corresponding change in fluorescence indicating a successful binding event. nih.govresearchgate.net

Positron Emission Tomography (PET) Imaging Agents: PET is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. nih.gov It requires a molecule (a probe) labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga). nih.gov Quinoline-based structures have been successfully used to develop PET tracers. For instance, the "FAPI" (Fibroblast Activation Protein Inhibitor) series of imaging agents, built on a quinoline core, are used to image cancer-associated fibroblasts, which are present in many tumor types. mdpi.com Similarly, quinazoline-dione scaffolds have been used to create PARP-targeting PET probes. nih.gov The this compound scaffold could be derivatized with a chelator (for ⁶⁸Ga) or a precursor for ¹⁸F-labeling to create novel PET agents for imaging specific targets in vivo. nih.govmdpi.com

| Tool Type | Principle | Potential Application of Scaffold | Relevant Findings |

| Fluorescent Probes | Detects target via change in fluorescence emission. | Functionalization to create probes for specific ions or proteins. | Dihydroquinoline-based cyanine (B1664457) dye developed as a selective "turn-off" sensor for Fe³⁺ ions. rsc.orgrsc.org |

| PET Imaging Agents | Non-invasive imaging using a radiolabeled tracer. | Derivatization with chelators or radioisotopes to target proteins in vivo. | Quinoline-based FAP inhibitors and quinazoline-based PARP inhibitors developed as PET imaging agents for tumors. mdpi.comnih.gov |

Application of Artificial Intelligence and Machine Learning in Scaffold Optimization and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. nih.govyoutube.com These computational tools can be applied to the this compound scaffold to rapidly explore its chemical space and predict properties, saving significant time and resources.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to correlate molecular structures with biological activity. researchgate.net By training a model on a dataset of known quinolinone derivatives and their activities, researchers can predict the potency of new, virtual compounds based on the this compound core. researchgate.netnih.gov This allows for the prioritization of which compounds to synthesize, focusing efforts on those most likely to be active. ML models have been successfully built to predict the activity of quinolines against M. avium and as inhibitors of the ABCB1 multidrug resistance protein. researchgate.netnih.govbookpi.org

Reaction and Site Selectivity Prediction: ML can predict the outcomes of chemical reactions, including the regioselectivity of C-H functionalization on complex scaffolds like quinoline. doaj.org An artificial neural network (ANN) model can take a molecule's structure as input and predict the most reactive site for substitution, guiding synthetic strategy. doaj.org

Generative AI for De Novo Design: Generative AI models can design entirely new molecules that have never been synthesized before. stanford.edu These models can be constrained to generate structures that are not only predicted to be active against a specific target but are also synthetically accessible. A model called SyntheMol recently designed novel drug candidates against resistant bacteria by generating both the final molecular structure and the step-by-step recipe to make it. stanford.edu Such an approach could be used to generate novel variations of the this compound scaffold optimized for a desired biological activity.

| AI/ML Application | Description | Relevance to Scaffold | Relevant Findings |

| Predictive QSAR | ML models predict biological activity from chemical structure. | Rapidly screen virtual libraries of derivatives to prioritize synthesis. | ML models successfully predicted quinoline activity against ABCB1 protein. researchgate.netbookpi.org |

| Synthesis Prediction | AI predicts the most likely sites for chemical reactions. | Guide synthetic chemists in planning efficient routes for scaffold diversification. | An ANN model predicted electrophilic substitution sites on quinoline derivatives with high accuracy. doaj.org |

| Generative AI | AI designs novel molecules with desired properties. | Create entirely new, optimized structures based on the core scaffold. | Generative AI model SyntheMol developed novel, synthesizable antibacterial compounds. stanford.edu |

Strategies for Scaffold Diversification and Lead Optimization in Chemical Biology

Once a "hit" compound with interesting biological activity is identified from the this compound family, the next steps involve scaffold diversification and lead optimization to improve its potency, selectivity, and drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME). vichemchemie.com

Scaffold Diversification: This involves making systematic, and sometimes bold, modifications to the core structure to explore the structure-activity relationship (SAR). For the this compound scaffold, this could involve:

Modification of the Methoxy (B1213986) Group: Replacing the methoxy group with other alkoxy, aryloxy, or amino groups to probe interactions within the target's binding pocket.

Substitution on the Aromatic Ring: Adding various substituents (e.g., halogens, alkyl, nitro groups) to the remaining open positions on the pyridine (B92270) ring to modulate electronic and steric properties.

Modification of the Ketone: Converting the ketone to other functional groups like an oxime, hydrazone, or even reducing it to an alcohol to explore different hydrogen bonding patterns.

Hybridization: Covalently linking the quinolinone scaffold to another pharmacologically active moiety (e.g., oxadiazole, triazole, dithiocarbamate) to create hybrid molecules that may exhibit synergistic or novel activities. nih.gov